molecular formula C7H15NO3 B035444 Ethyl 2-amino-3-hydroxypentanoate CAS No. 109670-50-0

Ethyl 2-amino-3-hydroxypentanoate

Cat. No. B035444
CAS RN: 109670-50-0
M. Wt: 161.2 g/mol
InChI Key: RDZIOTCAYDWQKM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-hydroxypentanoate is a chemical compound that belongs to the class of amino acids. It is a white crystalline powder that is soluble in water and has a molecular weight of 175.2 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-hydroxypentanoate is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of certain amino acids. It has also been shown to inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-amino-3-hydroxypentanoate has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of certain genes involved in the immune response. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

Ethyl 2-amino-3-hydroxypentanoate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal lab conditions. However, it has some limitations, including its low solubility in organic solvents and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving ethyl 2-amino-3-hydroxypentanoate. One potential area of research is the development of new drugs based on this compound. Another area of research is the study of its potential applications in the fields of biotechnology and materials science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on human health.

Scientific Research Applications

Ethyl 2-amino-3-hydroxypentanoate has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of peptides and proteins. It has also been used as a chiral auxiliary in asymmetric synthesis. Additionally, this compound has been used in the development of new drugs and as a tool for studying enzyme mechanisms.

properties

CAS RN

109670-50-0

Molecular Formula

C7H15NO3

Molecular Weight

161.2 g/mol

IUPAC Name

ethyl 2-amino-3-hydroxypentanoate

InChI

InChI=1S/C7H15NO3/c1-3-5(9)6(8)7(10)11-4-2/h5-6,9H,3-4,8H2,1-2H3

InChI Key

RDZIOTCAYDWQKM-UHFFFAOYSA-N

SMILES

CCC(C(C(=O)OCC)N)O

Canonical SMILES

CCC(C(C(=O)OCC)N)O

synonyms

Norvaline, 3-hydroxy-, ethyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 5-ethyl-2-oxazoline-4-carboxylate (10.3 g), water (1.62 ml) and triethylamine (0.086 ml) were stirred at 100° C. for 3 hours. To this mixture was added 5N HCl (26 ml) and the mixture diluted to 100 ml with water, washed twice with methylene chloride and brought to pH 10 with 50% sodium hydroxide solution. The solution was extracted with methylene chloride (6 × 30 ml), dried and evaporated to yield the racemic title compound (e11) (9.4 g).
Name
Ethyl 5-ethyl-2-oxazoline-4-carboxylate
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
0.086 mL
Type
reactant
Reaction Step One
Name
Quantity
1.62 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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